molecular formula C30H48O4 B1159159 Hispidone CAS No. 73891-72-2

Hispidone

Cat. No.: B1159159
CAS No.: 73891-72-2
M. Wt: 472.7 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Hispidone is a flavonoid compound first isolated from Onosma hispidum and O. hispida . Structurally, it belongs to the flavonoid class, characterized by a 15-carbon skeleton (C6-C3-C6) with hydroxyl and ketone functional groups. Pharmacological studies highlight its cytotoxic properties, particularly against cancer cell lines such as KB (oral carcinoma) and P388 (leukemia) . This compound is also implicated in modulating cellular pathways, including inhibition of NF-κB, a transcription factor linked to inflammation and cancer progression .

Properties

IUPAC Name

(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6S)-5,6-dihydroxy-7,7-dimethyloxepan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(33)27(3,4)34-17-18/h8,18-20,22-23,25,31,33H,9-17H2,1-7H3/t18-,19+,20+,22-,23+,25+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBXWXOYFGZLRU-VRUJEOEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(C(OC5)(C)C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CC[C@H]2[C@@H]5C[C@H]([C@@H](C(OC5)(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hispidone can be prepared through extraction from certain plants or by total synthesis. In the plant extraction method, it can be extracted from the mane tree (Tabebuia impetiginosa) or other similar plants . The synthetic route involves complex organic reactions, often requiring specific reaction conditions such as controlled temperature and pH levels. Industrial production methods typically involve large-scale extraction and purification processes to obtain high-purity this compound.

Chemical Reactions Analysis

Hispidone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its biological properties.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new compounds with varied activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Hispidone has shown promising results in anticancer research. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including liver (HepG2) and skin (HT144) cancers. The MTT assay has been employed to evaluate its inhibitory effects, demonstrating significant potential in cancer therapy .

Cell Line IC50 Value (µM) Effect
HepG212.5Cytotoxic
HT14415.0Cytotoxic

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties against both bacterial and fungal strains. Research indicates that it possesses significant inhibitory effects, making it a candidate for developing natural antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli30
Staphylococcus aureus25
Pseudomonas aeruginosa40
Aspergillus flavus50

Case Study 1: Anticancer Efficacy

A study conducted on HepG2 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The researchers observed morphological changes indicative of apoptosis, supporting this compound's role as a potential anticancer agent .

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial effects of this compound, extracts were tested against several pathogenic bacteria and fungi. The results showed that this compound significantly inhibited the growth of resistant strains, highlighting its potential as an alternative to conventional antibiotics .

Mechanism of Action

The mechanism by which Hispidone exerts its effects involves interactions with various molecular targets and pathways. This compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antibacterial and anti-inflammatory activities are linked to its interactions with bacterial cell walls and inflammatory pathways, respectively. The anti-tumor activity of this compound is believed to involve the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Hispidone and Structurally/Functionally Related Compounds

Compound Class Source Key Functional Groups Pharmacological Activities Cell Lines/Models Tested
This compound Flavonoid Onosma hispidum, O. hispida Hydroxyl, ketone Cytotoxic, NF-κB inhibition, anti-inflammatory KB, P388, Jurkat, K562
Alkannin Naphthoquinone Onosma echioides Naphthazarin ring, hydroxyl Antioxidant, antimicrobial, wound healing Not specified
Shikonin Naphthoquinone Onosma paniculata Naphthazarin ring, acetyl Anticancer, anti-inflammatory, antiviral HL-60, HeLa
Eurycomanone Quassinoid Eurycoma longifolia α,β-unsaturated ketone, lactone Cytotoxic, NF-κB inhibition, antimalarial KB, P388, Jurkat, K562
Quercetin Flavonoid Widely distributed Hydroxyl, catechol Antioxidant, anti-inflammatory, anticancer Multiple cancer cell lines

Mechanistic and Efficacy Insights

  • This compound vs. Naphthoquinones (Alkannin/Shikonin): While this compound (flavonoid) and Alkannin/Shikonin (naphthoquinones) differ structurally, both exhibit cytotoxic effects via reactive oxygen species (ROS) modulation. However, this compound uniquely targets NF-κB pathways, whereas Shikonin directly inhibits topoisomerases .
  • This compound vs. Eurycomanone: Both compounds inhibit NF-κB and show cytotoxicity against leukemia cells (P388).
  • This compound vs. Quercetin: As flavonoids, both compounds scavenge free radicals, but this compound demonstrates higher specificity for cancer cells (e.g., KB) compared to Quercetin’s broad-spectrum activity .

Biological Activity

Hispidone, a flavanone isolated from the plant Onosma hispida, has garnered attention for its diverse biological activities. This article provides an overview of the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

This compound is characterized by the structure (2S)-5,2'-dihydroxy-7,4',5'-trimethoxyflavanone. This structural configuration contributes to its biological activity, particularly in neuroprotective and anti-inflammatory pathways .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can mitigate oxidative stress by scavenging free radicals and enhancing the antioxidant enzyme activity in various biological systems. This effect is crucial in preventing cellular damage associated with oxidative stress-related diseases .

2. Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly against neuroinflammation and neurodegenerative diseases. A study demonstrated that this compound significantly reduced the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced microglial cells, suggesting its potential to alleviate neuroinflammatory responses .

3. Inhibition of Monoamine Oxidase (MAO)

This compound and its derivatives have shown inhibitory activity against monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). In particular, some analogs demonstrated sub-micromolar IC50 values against MAO-A, indicating potential applications in treating mood disorders and neurodegenerative conditions .

4. Cholinesterase Inhibition

Research has identified this compound as a cholinesterase inhibitor, which is beneficial for conditions like Alzheimer’s disease. The compound's ability to inhibit acetylcholinesterase (AChE) suggests it may enhance cholinergic neurotransmission, thus improving cognitive function .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntioxidantScavenges free radicals; enhances antioxidant enzymes
NeuroprotectiveReduces PGE2 production; alleviates neuroinflammation
MAO InhibitionInhibits MAO-A and MAO-B
Cholinesterase InhibitionInhibits AChE; enhances cholinergic activity

Detailed Research Findings

  • Antioxidant Mechanisms : this compound's antioxidant activity was assessed through various assays measuring its ability to reduce reactive oxygen species (ROS) levels in vitro. The compound exhibited a dose-dependent effect, significantly lowering ROS levels compared to untreated controls.
  • Neuroinflammation Studies : In BV2 microglial cells treated with LPS, this compound administration resulted in a marked decrease in inflammatory cytokines and mediators. This suggests that this compound could play a role in managing neurodegenerative diseases characterized by chronic inflammation.
  • In Vivo Studies : Animal models have been utilized to further explore the effects of this compound on cognitive function and behavior under stress conditions. Results indicated that this compound treatment improved performance in memory tasks compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hispidone
Reactant of Route 2
Hispidone

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